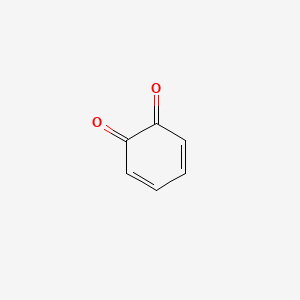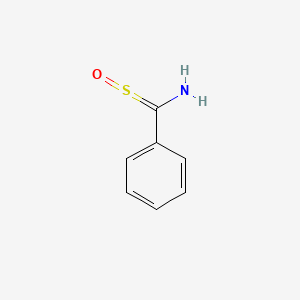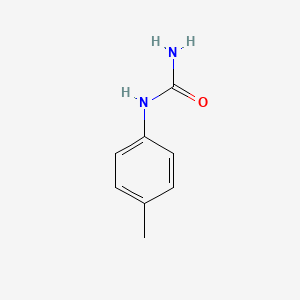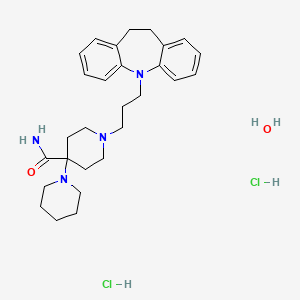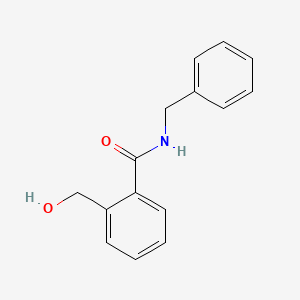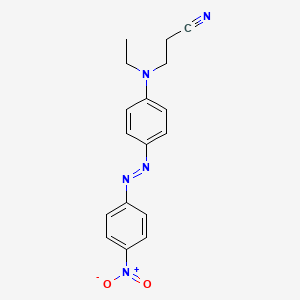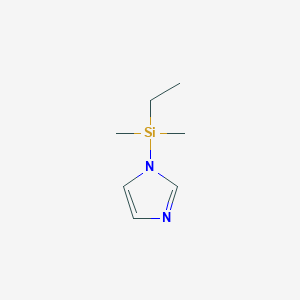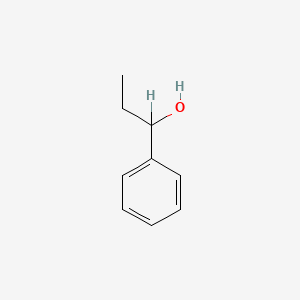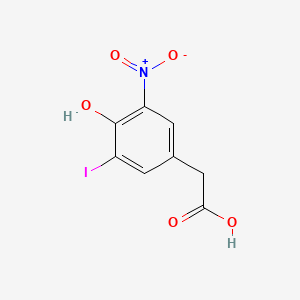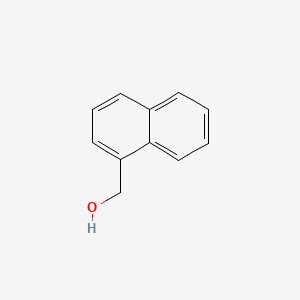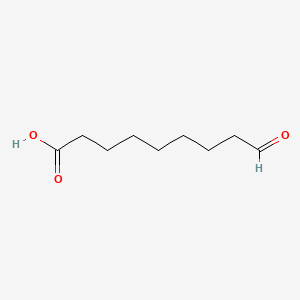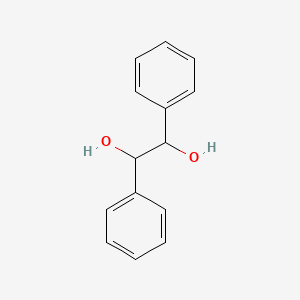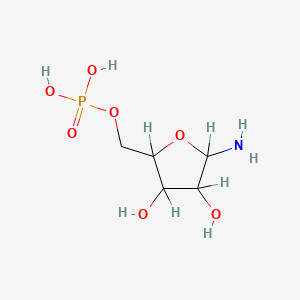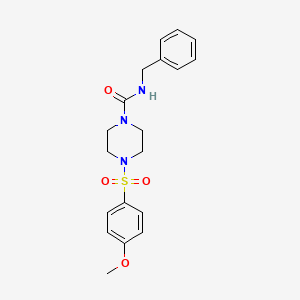
4-(4-methoxyphenyl)sulfonyl-N-(phenylmethyl)-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methoxyphenyl)sulfonyl-N-(phenylmethyl)-1-piperazinecarboxamide is a sulfonamide.
Scientific Research Applications
1. Crystal Structure and Computational Studies
The novel piperazine derivatives related to 4-(4-methoxyphenyl)sulfonyl-N-(phenylmethyl)-1-piperazinecarboxamide have been synthesized and studied for their crystal structures and computational properties. These studies involve X-ray diffraction and Density Functional Theory (DFT) calculations, providing insights into the reactive sites and molecular interactions of these compounds (Kumara et al., 2017).
2. Receptor Antagonism Studies
Research on compounds similar to 4-(4-methoxyphenyl)sulfonyl-N-(phenylmethyl)-1-piperazinecarboxamide has shown activity as 5-HT7 receptor antagonists, with potential implications in neuropsychiatric disorders. These studies involve the synthesis and evaluation of related compounds, revealing their interactions with various serotonin receptors (Yoon et al., 2008).
3. Radioligand Development for PET Imaging
Some derivatives of 4-(4-methoxyphenyl)sulfonyl-N-(phenylmethyl)-1-piperazinecarboxamide are being used in the development of PET radioligands. This application is crucial for studying serotonin receptors in human subjects, aiding in the understanding of various neurological conditions (Choi et al., 2015).
4. Synthesis and Pharmacological Properties in Gastrointestinal Motility
Studies on derivatives of this compound have explored their potential as serotonin 4 receptor agonists, indicating possible applications in enhancing gastrointestinal motility. This research is significant for developing new treatments for gastrointestinal disorders (Sonda et al., 2004).
5. Antibacterial Activity
Research on piperazine derivatives, closely related to 4-(4-methoxyphenyl)sulfonyl-N-(phenylmethyl)-1-piperazinecarboxamide, has shown promising antibacterial activities. These studies are pivotal in exploring new antibacterial agents in the fight against microbial resistance (Qi, 2014).
6. Antihyperglycemic Activity
Homobimetallic zinc(II) dithiocarbamates derived from compounds similar to 4-(4-methoxyphenyl)sulfonyl-N-(phenylmethyl)-1-piperazinecarboxamide have been studied for their antihyperglycemic activities. This research contributes to the development of new treatments for diabetes (ZIA-UR-REHMAN et al., 2016).
properties
Product Name |
4-(4-methoxyphenyl)sulfonyl-N-(phenylmethyl)-1-piperazinecarboxamide |
|---|---|
Molecular Formula |
C19H23N3O4S |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-benzyl-4-(4-methoxyphenyl)sulfonylpiperazine-1-carboxamide |
InChI |
InChI=1S/C19H23N3O4S/c1-26-17-7-9-18(10-8-17)27(24,25)22-13-11-21(12-14-22)19(23)20-15-16-5-3-2-4-6-16/h2-10H,11-15H2,1H3,(H,20,23) |
InChI Key |
JMOSWCSUAXXELA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



